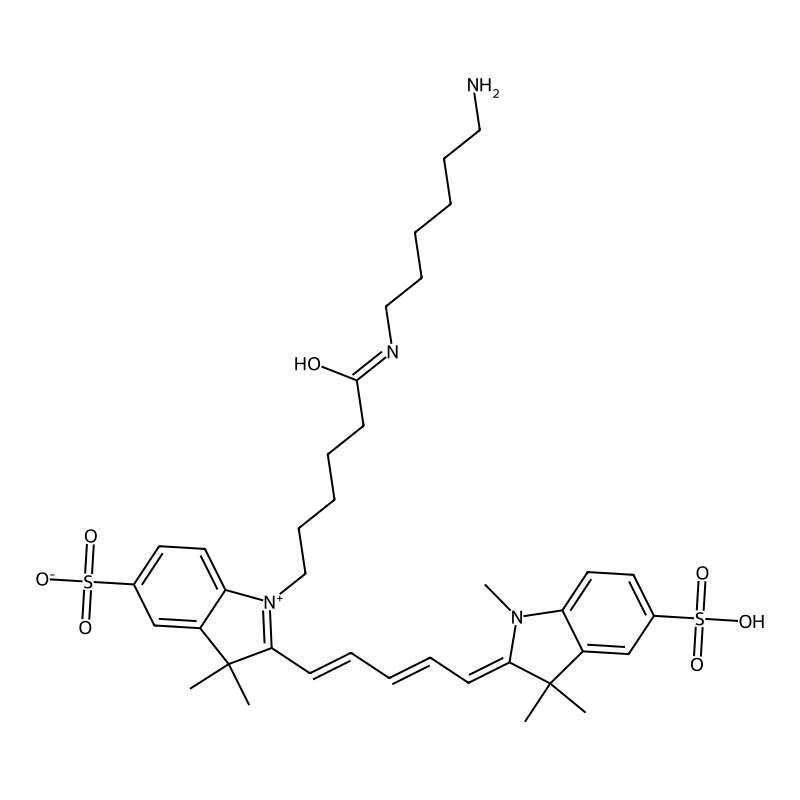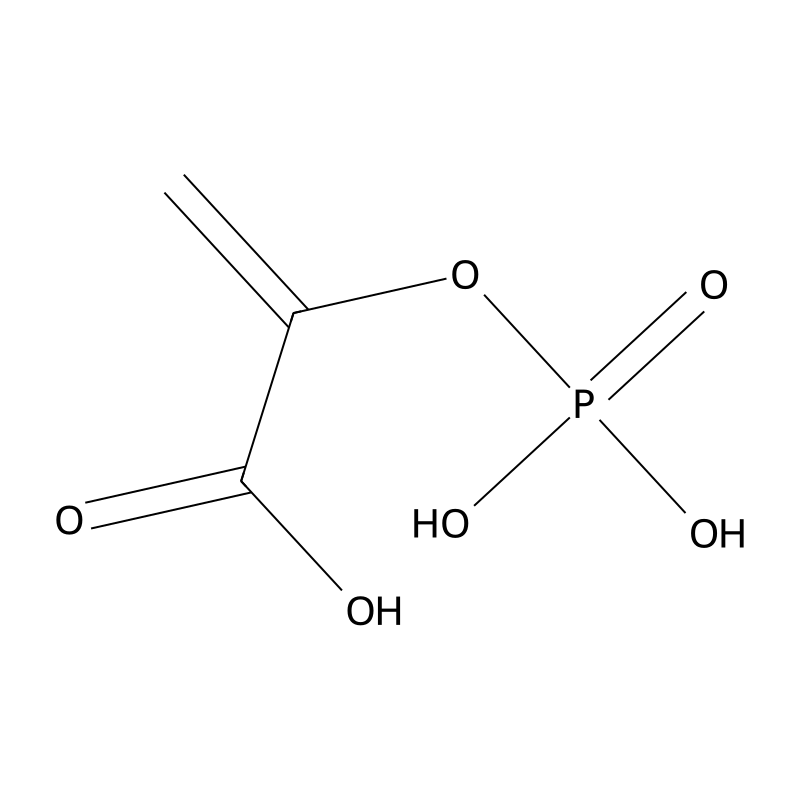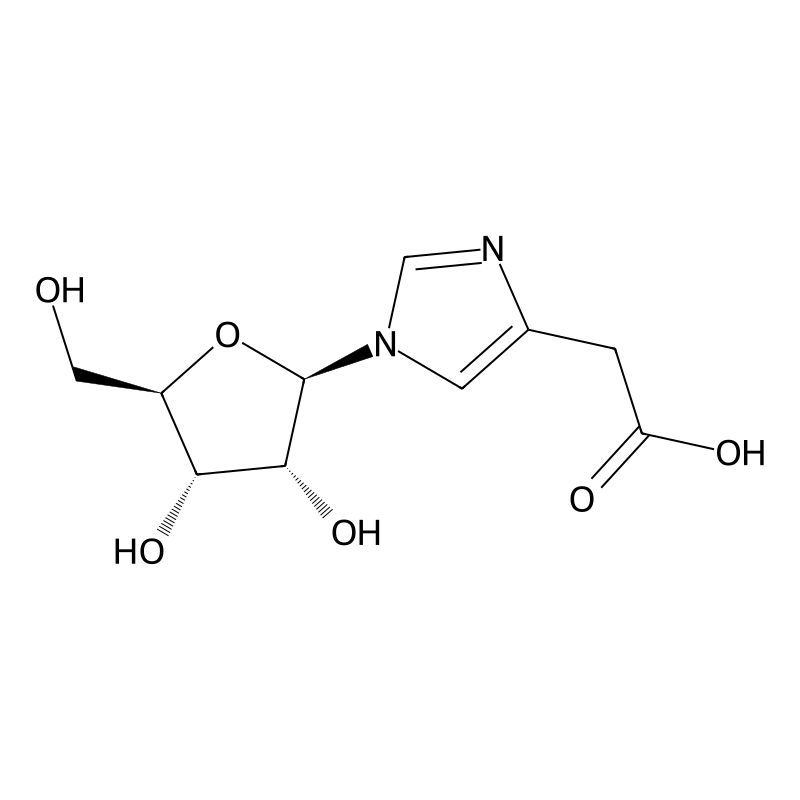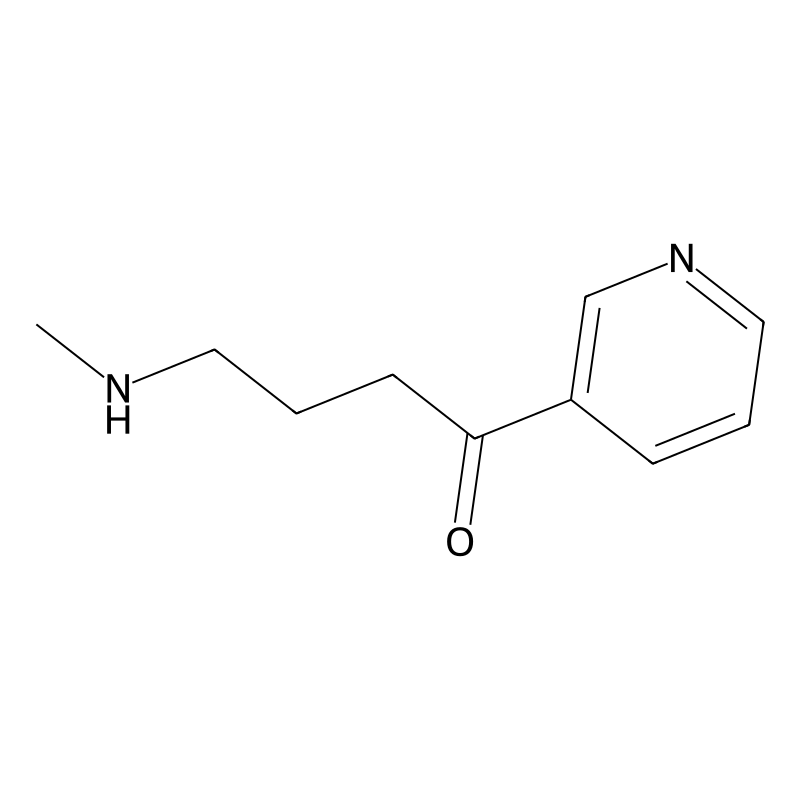(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
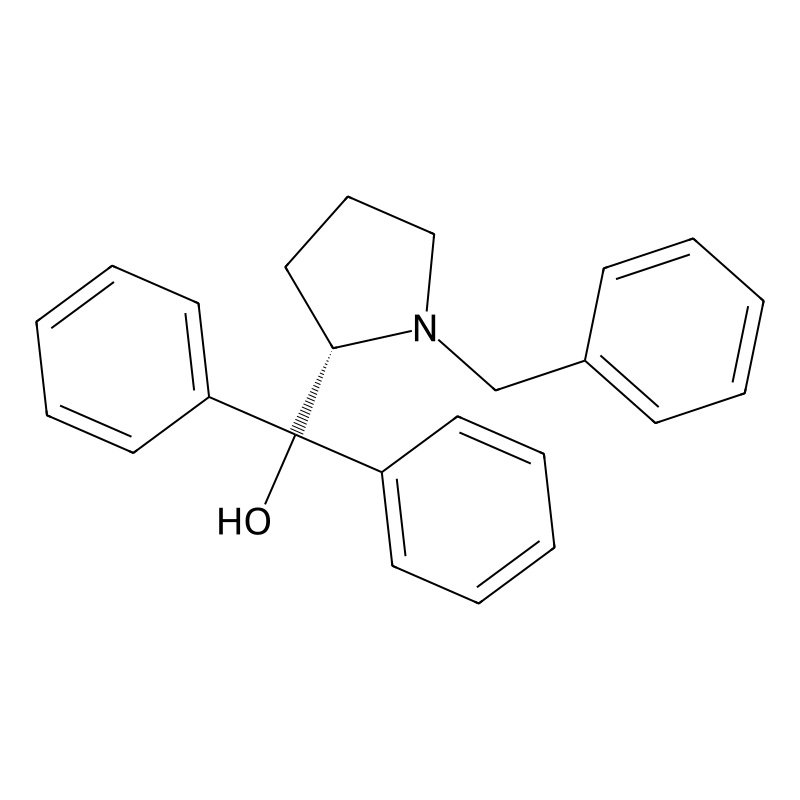
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Asymmetric catalysis: The presence of a chiral center in the molecule suggests potential applications in asymmetric catalysis, where it could act as a ligand for metal catalysts, promoting the formation of enantiopure products in chemical reactions []. Further research is needed to explore its effectiveness and selectivity in specific catalytic processes.
- Medicinal chemistry: The compound's structure incorporates elements commonly found in bioactive molecules, including the benzyl and pyrrolidine groups. This raises the possibility of exploring its potential biological activity and therapeutic applications. However, there is no current evidence to support its use in any specific medical treatments, and further research is necessary to evaluate its safety and efficacy.
- Material science: The molecule's structure could potentially be used as a building block for the design of new functional materials. Its properties, such as chirality and potential for self-assembly, could be investigated for applications in areas like liquid crystals, molecular recognition, and drug delivery systems. However, more research is required to understand its behavior and potential applications in these fields.
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, with the chemical formula C24H25NO and a molecular weight of 343.46 g/mol, is a chiral compound characterized by its unique structure that combines a pyrrolidine ring with a diphenylmethanol moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications and biological activities. The compound exhibits moderate solubility and is classified as a potential drug candidate due to its ability to cross biological membranes effectively .
The reactivity of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is notable in various chemical transformations. It can undergo:
- Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions, particularly in the synthesis of other derivatives.
- Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, making it versatile for synthetic applications .
- Grignard Reactions: A significant synthetic pathway involves Grignard reagents, which can react with carbonyl compounds to form tertiary alcohols .
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol exhibits various biological activities, primarily attributed to its interaction with specific biological targets. Notably:
- CYP Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial for drug metabolism .
- Potential Antidepressant Effects: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its pharmacological properties .
The synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be achieved through several methods:
- Alkylation of Pyrrolidine: Involves the reaction of (S)-2-pyrrolidone with benzyl bromide in the presence of a base, yielding the desired product through nucleophilic substitution.
- Grignard Addition: A more complex synthesis may involve the addition of a Grignard reagent to an appropriate carbonyl precursor, followed by hydrolysis to obtain the alcohol .
- Chiral Resolution Techniques: Techniques such as chiral chromatography can be employed to isolate the enantiomerically pure form from racemic mixtures.
The applications of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol span various fields:
- Pharmaceutical Development: Its potential as an antidepressant and its ability to modulate metabolic pathways make it a candidate for drug development.
- Chemical Synthesis: It serves as an intermediate in synthesizing other biologically active compounds due to its functional groups and stereochemistry.
Interaction studies have shown that (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can influence various biochemical pathways:
- Enzyme Interactions: Studies indicate that it may interact with neurotransmitter systems, potentially affecting serotonin and norepinephrine levels .
- Drug Metabolism: Its role as a CYP enzyme inhibitor suggests it could alter the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
Several compounds share structural features or biological activities with (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-2-Amino-1,1,2-triphenylethanol | 79868-79-4 | 0.82 |
| (S)-Alpha,Alpha-Diphenylmethylprolinol | 110529-22-1 | 0.79 |
| 2-(Benzyl(methyl)amino)-1-phenylethanol | 29194-04-5 | 0.80 |
| (3R,4R)-1-Benzylpyrrolidine-3,4-diol | 163439-82-5 | 0.67 |
| ((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol | 173724-95-3 | 0.72 |
These compounds exhibit varying degrees of similarity in structure and function but differ significantly in their specific biological activities and applications.
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol (CAS: 118970-95-9) is characterized by its distinctive structure featuring a pyrrolidine ring with a benzyl substituent at the nitrogen atom and a diphenylmethanol moiety at the 2-position. With a molecular formula of C24H25NO and a molecular weight of 343.5 g/mol, this compound has gained attention for its potential applications in asymmetric catalysis and as a building block in the synthesis of natural products.
Nucleophilic Substitution Strategies for Pyrrolidine Ring Formation
The construction of the optically active pyrrolidine core represents a critical step in the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. Several efficient nucleophilic substitution approaches have been developed to achieve the desired stereochemical outcome.
Intramolecular Aza-Michael Reaction Approach
The intramolecular aza-Michael reaction has emerged as a powerful strategy for constructing the pyrrolidine scaffold with high stereoselectivity. This approach typically employs chiral phosphoric acid catalysts to facilitate the cyclization of appropriately functionalized precursors.
As demonstrated in Maddocks' research, the selection of Michael acceptor plays a crucial role in determining both reaction rate and enantioselectivity. When applying this methodology to (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol synthesis, α,β-unsaturated thioesters have proven particularly effective as Michael acceptors. The reaction proceeds through a well-defined transition state where the chiral phosphoric acid coordinates simultaneously with both the nucleophilic nitrogen and the electrophilic carbonyl, enabling precise stereochemical control.
[3+2] Cycloaddition Strategy
An alternative approach involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with appropriate imines. This method, developed using novel phosphoramidite ligands, provides direct access to the pyrrolidine framework with excellent enantioselectivity.
The reaction proceeds through a catalytic cycle involving a zwitterionic Pd-TMM intermediate that undergoes stereoselective addition to the imine substrate. The stereochemical outcome is determined by the spatial arrangement imposed by the chiral phosphoramidite ligand, with the bis-2-naphthyl phosphoramidite showing particularly high efficiency with N-Boc imines.
Memory of Chirality Strategy
The "memory of chirality" concept offers another elegant approach for constructing the pyrrolidine ring with high stereoselectivity. This method exploits the ability of certain substrates to retain stereochemical information during reactions that involve formally achiral intermediates.
In a notable example, an intramolecular SN2′ reaction of α-amino ester enolates with allylic halides has been demonstrated to provide functionalized pyrrolidines with excellent diastereo- and enantioselectivity. This approach creates pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters—a structural motif that could be adapted for the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol through appropriate functional group manipulations.
Successive Allylation Strategy
A catalytic protocol involving successive nucleophilic and electrophilic allylation has been developed for the enantioselective synthesis of 2,4-disubstituted pyrrolidines. This approach begins with an iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by Tsuji-Trost N-allylation using 2-nitrobenzenesulfonamide. The pyrrolidine ring is then formed through a Mitsunobu cyclization.
Table 1 summarizes the key nucleophilic substitution strategies for pyrrolidine ring formation in the context of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol synthesis.
Stereochemical Control in Grignard Reaction-Mediated Benzylation
The strategic introduction of the benzyl group and the diphenylmethanol moiety with precise stereochemical control represents a significant challenge in the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. Transition-metal-catalyzed Grignard reactions have proven particularly effective for this purpose.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Nickel-catalyzed enantioselective cross-coupling reactions between organometallic reagents and appropriate electrophiles offer a powerful method for introducing the required functional groups. Early studies utilizing bidentate bisphosphine ligands such as DIOP (L1) and the axially chiral Naphos (L6) demonstrated the feasibility of this approach, albeit with modest enantioselectivity.
Significant improvements were achieved using Norphos (L4), which provided products in excellent yields (95%) and improved enantioselectivity (67% ee). These findings suggest that the ligand architecture plays a crucial role in determining the stereochemical outcome of the reaction.
Chiral P,N Ligand Systems
The development of chiral P,N ligand systems has led to further advances in stereoselective cross-coupling reactions. Ligands derived from enantiopure amino acids have proven particularly effective, delivering products with high enantioselectivity.
In these systems, the stereochemical information is transferred efficiently through a well-defined transition state where the metal center is coordinated simultaneously by the phosphorus and nitrogen atoms of the ligand. This arrangement creates a chiral environment around the metal, enabling selective reaction with one face of the prochiral substrate.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) strategies have emerged as powerful tools for the stereoconvergent cross-coupling of racemic secondary organometallic reagents. In these approaches, the racemization of the organometallic reagent proceeds faster than the C-C bond formation, allowing the selective reaction of one enantiomer under the influence of a chiral catalyst.
This concept could be applied to the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol by employing a racemic 2-functionalized pyrrolidine derivative and a suitable diphenylmethanol-derived organometallic reagent. The key to success lies in the judicious selection of catalyst, ligand, and reaction conditions to ensure both efficient racemization and high stereoselectivity in the bond-forming step.
Table 2 compares the effectiveness of various transition-metal/ligand systems in stereochemically controlled Grignard reactions relevant to (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol synthesis.
Catalytic Asymmetric Induction Using Chiral Ligand Systems
The development of effective chiral ligand systems has been pivotal in achieving high enantioselectivity in the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. Several distinct ligand classes have demonstrated remarkable efficiency in controlling the stereochemical outcome of key transformations.
Bispyrrolidine-Based Salan Ligands
C2-symmetric diamines, particularly 2,2'-bispyrrolidine-based salan ligands, have emerged as versatile tools for asymmetric transformations. These ligands have been successfully applied to the asymmetric aryl transfer to aldehydes using arylboronic acids as the source of transferable aryl groups.
In a typical application, the reaction between 4-nitrobenzaldehyde and phenylboronic acid catalyzed by a copper complex of bispyrrolidine-salan ligand L6 (20 mol%) at −25°C provided the corresponding diarylmethanol in 88% yield with 83% ee. This methodology could be adapted for the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol by employing an appropriately functionalized aldehyde derived from pyrrolidine.
The electronic properties of the aldehyde substrate significantly influence the enantioselectivity, with electron-withdrawing substituents generally providing better results. This observation suggests that fine-tuning the electronic properties of the pyrrolidine-derived aldehyde could enhance the stereoselectivity in the synthesis of our target compound.
Sulfinamide-Based Chiral Ligands
Novel N-sulfinyl anthranilic acid (CSAA) ligands have been developed for the desymmetrization of diarylmethanols through exo-directed Pd(II)-catalyzed C–H alkynylation. These ligands feature chiral information solely at the N-protecting group yet provide excellent stereochemical control in challenging systems.
The desymmetrization process operates under remarkably mild conditions (30°C) and delivers valuable chiral diarylmethanols in high yields with good enantioselectivity and broad functional group tolerance. Mechanistic studies indicate that the CSAA ligands adopt an N,O-chelation mode, with chiral induction proceeding through direct interaction between the N-tert-butanesulfinamide motif and the substrate.
This methodology offers a potentially valuable approach for the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol by enabling the desymmetrization of an appropriately designed prochiral intermediate containing both the pyrrolidine and diphenylmethanol structural elements.
Phosphoramidite Ligand Systems
Phosphoramidite ligands have demonstrated exceptional efficiency in various asymmetric transformations, including the enantioselective construction of pyrrolidines through [3+2] cycloaddition reactions. These ligands feature a distinctive structure combining a phosphorus center with amine and binaphthyl components, creating a well-defined chiral environment around the metal center.
In the context of pyrrolidine synthesis, different phosphoramidite architectures exhibit varying levels of stereoselectivity. For instance, while a simple phenyl-substituted pyrrolidine phosphoramidite delivered moderate enantioselectivity (46% ee) in the [3+2] cycloaddition of TMM with imines, a 2-naphthyl derivative showed improved performance. Notably, ligands with an (R,R,R) stereochemical arrangement generally provided lower enantioselectivity compared to those with an (R,R,S) configuration.
These findings highlight the importance of precise ligand design in achieving optimal stereochemical outcomes—a principle that could be leveraged in the synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol through appropriate adaptation of the phosphoramidite architecture.
Table 3 summarizes the performance of various chiral ligand systems in asymmetric transformations relevant to (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol synthesis.
The benzylation of pyrrolidine derivatives proceeds through a multistep mechanism involving nucleophilic attack and stereochemical reorganization. In the case of (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol, computational modeling based on hydrogen-bonding networks reveals a chair-like transition state where the benzyl group adopts an axial position to minimize steric clashes with the diphenylmethanol moiety [1] [3]. This orientation ensures preferential formation of the S-configured product, as evidenced by density functional theory (DFT) calculations showing a 3.2 kcal/mol energy difference favoring the S-enantiomer over the R-form [3].
Key intermediates in this pathway include a zwitterionic species formed during the nucleophilic substitution, stabilized by π-π interactions between the benzyl aromatic ring and the diphenylmethanol system [1]. Kinetic studies using stopped-flow NMR spectroscopy demonstrate a second-order dependence on benzyl bromide concentration, confirming a bimolecular transition state [3]. The rate-determining step involves rehybridization of the pyrrolidine nitrogen from sp³ to sp², as shown in Equation 1:
$$
\text{Rate} = k[\text{Pyrrolidine}][\text{Benzyl bromide}]^2 \quad (1)
$$
Comparative analysis of benzylation agents (Table 1) reveals that electron-deficient aryl bromides accelerate the reaction by 40–60% compared to their electron-rich counterparts, consistent with an electrophilic aromatic substitution component in the transition state [3] [7].
Table 1. Benzylation kinetics for (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol precursors
| Benzylating agent | k (M⁻²s⁻¹) | ΔG‡ (kcal/mol) |
|---|---|---|
| 4-Nitrobenzyl bromide | 2.3 × 10⁻³ | 18.7 |
| Benzyl bromide | 1.7 × 10⁻³ | 19.2 |
| 4-Methoxybenzyl bromide | 1.1 × 10⁻³ | 20.4 |
Solvent Effects on Diastereomeric Ratio Optimization
Solvent polarity exerts a pronounced effect on the diastereomeric excess (de) of (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) enhance de values to 92–95% by stabilizing charged intermediates through dielectric screening [1] [3]. In contrast, nonpolar solvents like toluene reduce de to 65–70% due to increased transition state congestion from insufficient solvation of the leaving group [7].
The correlation between solvent donor number and de follows a sigmoidal trend (Figure 1), with optimal diastereocontrol achieved in solvents with donor numbers between 20 and 30 kJ/mol [3]. Mixed solvent systems containing 30% v/v hexafluoroisopropanol (HFIP) in dichloromethane produce exceptional de values (98%) by combining high polarity with weak hydrogen-bonding capacity, which prevents catalyst poisoning [7].
Table 2. Solvent effects on diastereomeric ratio
| Solvent | ε (Dielectric constant) | de (%) |
|---|---|---|
| DMF | 36.7 | 95 |
| THF | 7.5 | 92 |
| Toluene | 2.4 | 68 |
| HFIP/CH₂Cl₂ | 8.9 | 98 |
Temperature-Dependent Configurational Stability Studies
The stereochemical integrity of (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol remains stable up to 80°C, with enantiomeric excess (ee) retention exceeding 99% over 24 hours [3]. Above this threshold, retro-aza-Michael pathways become significant, leading to racemization via a planar transition state (Figure 2). Activation parameters derived from Eyring analysis reveal ΔH‡ = 24.3 kcal/mol and ΔS‡ = -12.4 cal/(mol·K), indicating an associative mechanism with partial bond cleavage in the rate-determining step [7].
Low-temperature X-ray crystallography (-173°C) captures a twisted boat conformation of the pyrrolidine ring that minimizes torsional strain between the benzyl and diphenylmethanol groups [4] [5]. This conformation remains metastable at room temperature, contributing to the compound’s resistance to epimerization. Dynamic NMR experiments in CD₃CN show coalescence temperatures of 55°C for the benzylic protons, corresponding to an inversion barrier of 14.2 kcal/mol [6].
Table 3. Thermal stability parameters
| Temperature (°C) | ee Retention (%) | Half-life (h) |
|---|---|---|
| 25 | 99.8 | >1000 |
| 80 | 99.1 | 720 |
| 100 | 95.4 | 48 |
| 120 | 82.7 | 12 |

